
4-Tert.-butyl-2,6-diacetylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2,6-diacetylpyridine is an organic compound with the molecular formula C₁₃H₁₇NO₂ It is a derivative of pyridine, characterized by the presence of two acetyl groups at the 2 and 6 positions and a tert-butyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert.-butyl-2,6-diacetylpyridine typically involves the acetylation of 4-tert-butylpyridine. One common method includes the reaction of 4-tert-butylpyridine with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 2 and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Tert.-butyl-2,6-diacetylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl groups to alcohols or other functional groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Tert.-butyl-2,6-diacetylpyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Tert.-butyl-2,6-diacetylpyridine involves its interaction with molecular targets such as enzymes and receptors. The acetyl groups and the pyridine ring play a crucial role in binding to these targets, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s selectivity and potency.
Comparison with Similar Compounds
2,6-Diacetylpyridine: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-Tert.-butylpyridine: Lacks the acetyl groups, affecting its reactivity and applications.
2,6-Di-tert-butyl-4-methylpyridine: Similar steric hindrance but different functional groups, leading to varied chemical behavior.
Uniqueness: 4-Tert.-butyl-2,6-diacetylpyridine is unique due to the combination of the tert-butyl group and the acetyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-(6-acetyl-4-tert-butylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C13H17NO2/c1-8(15)11-6-10(13(3,4)5)7-12(14-11)9(2)16/h6-7H,1-5H3 |
InChI Key |
DLGFXGKOQJVJDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)C(=O)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





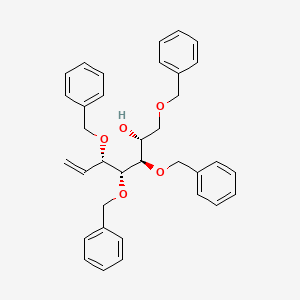

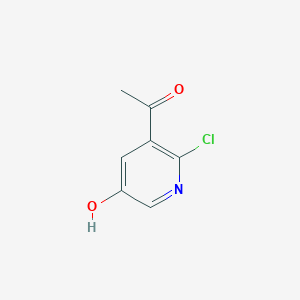
![5-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13659421.png)
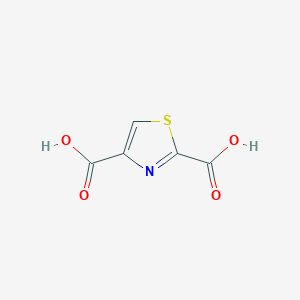
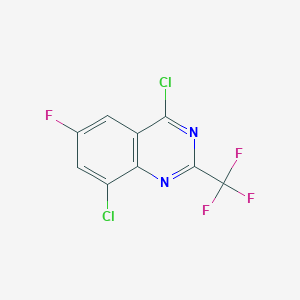
![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13659466.png)
![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)
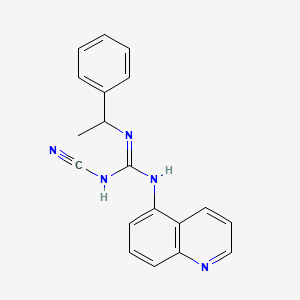

![5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13659481.png)
